molecular formula FeGe2 B14712505 CID 78062212

CID 78062212

Cat. No.: B14712505
M. Wt: 201.10 g/mol
InChI Key: MXHLQMZFHWZOCT-UHFFFAOYSA-N
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Description

CID 78062212 is a unique compound identifier within the PubChem database, which catalogs chemical substances and their properties. For instance, analogous compounds like CAS 20358-06-9 (PubChem ID: 2049887) are characterized by parameters such as molecular weight, log P values, and synthetic pathways .

Properties

Molecular Formula

FeGe2

Molecular Weight

201.10 g/mol

InChI

InChI=1S/Fe.2Ge

InChI Key

MXHLQMZFHWZOCT-UHFFFAOYSA-N

Canonical SMILES

[Fe].[Ge].[Ge]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78062212 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Generally, the synthesis involves the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are typically organic compounds with functional groups that can undergo specific reactions.

    Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Catalysts may be used to enhance the reaction rate and selectivity.

    Purification: After the reaction, the product is purified using techniques such as chromatography, crystallization, or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of CID 78062212 is scaled up to meet demand. This involves optimizing the synthetic route to ensure cost-effectiveness and efficiency. Large-scale reactors and continuous flow systems are often used to maintain consistent production. Quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

CID 78062212 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving CID 78062212 typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

CID 78062212 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: CID 78062212 is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78062212 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of CID 78062212 with structurally related compounds can be inferred from methodologies applied to analogous chemicals. For example, CAS 20358-06-9 (a fluorinated thiophene derivative) has the following properties:

Parameter Value
Molecular Formula C₇H₅FN₂S
Molecular Weight 168.19 g/mol
Log P (XLOGP3) 2.13
Solubility 0.249 mg/mL (0.00148 mol/L)
Topological Polar Surface Area 67.15 Ų

Similar compounds (e.g., CAS 134234-32-3, similarity score: 58.8%) may exhibit variations in aromaticity, halogen substitution, or functional groups, impacting bioavailability and reactivity .

Analytical Characterization

Techniques such as GC-MS and LC-ESI-MS (as applied to ginsenosides in ) are critical for elucidating CID 78062212’s structure. Collision-induced dissociation (CID) in mass spectrometry can reveal fragmentation patterns, aiding in isomer differentiation (e.g., ginsenoside Rf vs. pseudoginsenoside F11) .

Industrial and Biomedical Relevance

CIDs (Chemical Inducers of Dimerization) like photocleavable rapamycin derivatives () are tools for protein manipulation. Although CID 78062212’s role is undefined, its analogs may contribute to drug discovery or biomaterial engineering .

Data Tables for Comparative Analysis

Table 1: Physicochemical Comparison of CID 78062212 and Analogs

Compound ID Molecular Formula Molecular Weight (g/mol) Log P (XLOGP3) Solubility (mg/mL)
CID 78062212 Data Unavailable Data Unavailable Data Unavailable Data Unavailable
CAS 20358-06-9 C₇H₅FN₂S 168.19 2.13 0.249
CAS 134234-32-3 C₈H₇FN₂S 182.22 2.85 0.172

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